6-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, which is known for its stability and versatility in chemical reactions. The presence of chlorophenyl and diphenyl groups further enhances its chemical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves a multi-step process:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Hydrazine Group: The hydrazine group is introduced via a condensation reaction with a suitable hydrazine derivative.
Attachment of Chlorophenyl and Diphenyl Groups: These groups are attached through nucleophilic substitution reactions, often requiring catalysts and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine and phenyl groups.
Reduction: Reduction reactions can modify the triazine core or the attached phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
Oxidation Products: Modified triazine derivatives with altered electronic properties.
Reduction Products: Reduced forms of the compound with potential changes in reactivity.
Substitution Products: Functionalized derivatives with diverse applications.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a catalyst or catalyst precursor in various organic reactions.
Material Science: Used in the development of advanced materials with specific electronic and optical properties.
Biology
Biological Probes: Utilized as a probe in biochemical assays to study enzyme activities and protein interactions.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine
Anticancer Research: Explored for its cytotoxic effects on cancer cells, potentially leading to new cancer treatments.
Antimicrobial Agents: Studied for its ability to inhibit the growth of bacteria and fungi.
Industry
Polymer Production: Used in the synthesis of specialty polymers with unique mechanical and thermal properties.
Dye Manufacturing: Employed in the production of dyes with specific color properties and stability.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: Binds to active sites of enzymes, inhibiting their activity.
DNA Intercalation: Intercalates into DNA strands, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: Induces the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-({4-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-[(2E)-2-({4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
- Chlorophenyl Group : The presence of the chlorophenyl group enhances the compound’s reactivity and potential biological activity.
- Hydrazine Linkage : The hydrazine linkage provides unique chemical properties, making it distinct from other triazine derivatives.
This detailed article provides a comprehensive overview of 6-[(2E)-2-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)HYDRAZIN-1-YL]-N2,N4-DIPHENYL-1,3,5-TRIAZINE-2,4-DIAMINE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C29H24ClN7O |
---|---|
Molecular Weight |
522.0 g/mol |
IUPAC Name |
2-N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C29H24ClN7O/c30-23-15-11-22(12-16-23)20-38-26-17-13-21(14-18-26)19-31-37-29-35-27(32-24-7-3-1-4-8-24)34-28(36-29)33-25-9-5-2-6-10-25/h1-19H,20H2,(H3,32,33,34,35,36,37)/b31-19+ |
InChI Key |
APIXMWUKEGDWLO-ZCTHSVRISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)NC5=CC=CC=C5 |
Origin of Product |
United States |
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